![molecular formula C13H22INO3 B2625269 Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2385239-07-4](/img/structure/B2625269.png)

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

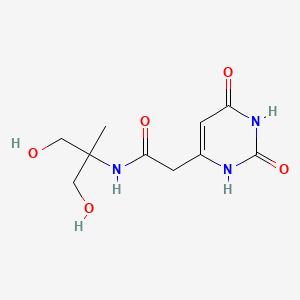

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular weight of 367.23 . The IUPAC name of this compound is tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-9-13(15)5-4-6-13/h10H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.23 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Structural Diversity

- The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized, providing a basis for further selective derivation on azetidine and cyclobutane rings. This approach offers a convenient entry point to novel compounds accessing chemical spaces complementary to piperidine ring systems, which is crucial for the development of new pharmacologically active molecules (Meyers et al., 2009).

Mechanistic Insights and Transformations

- In a study involving tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, the reaction with N,N-dimethylformamide dimethyl acetal showed the potential for creating isomeric condensation products. This reaction underscores the compound's utility in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Novel Compound Synthesis

- A new synthesis path for 2-oxa-7-azaspiro[3.5]nonane was described, where spirocyclic oxetanes were converted into oxetane-fused benzimidazoles through oxidative cyclizations. This method highlights the versatility of spirocyclic compounds in synthesizing complex molecular structures (Gurry et al., 2015).

Advanced NMR Spectroscopy Applications

- NMR spectroscopy was applied to assign the absolute configuration of related spirocyclic compounds, demonstrating the technique's precision in determining molecular structures and stereochemistry. This application is vital for the accurate characterization of complex organic molecules (Jakubowska et al., 2013).

Chemical Synthesis Efficiency

- The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the Mn(III)-based reaction's efficiency in constructing spirocyclic scaffolds. This process emphasizes the importance of efficient synthetic routes in producing compounds with potential for further chemical transformations (Huynh et al., 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-7-13(8-15)5-4-10(6-14)17-9-13/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYYKRMONJTHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2625190.png)

![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B2625199.png)

![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)

![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)

![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)

![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)